4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid

Beschreibung

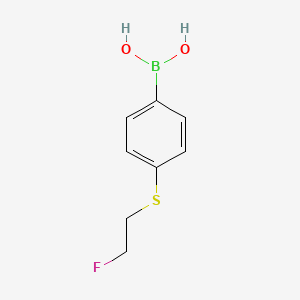

4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is a boronic acid derivative featuring a fluorinated ethylthio (-S-CH2CH2F) substituent at the para position of the benzene ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group's ability to form carbon-carbon bonds.

Eigenschaften

CAS-Nummer |

958451-96-2 |

|---|---|

Molekularformel |

C8H10BFO2S |

Molekulargewicht |

200.04 g/mol |

IUPAC-Name |

[4-(2-fluoroethylsulfanyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H10BFO2S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |

InChI-Schlüssel |

NGQNTMDWZJCFIU-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C=C1)SCCF)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-Bromo-(2-fluoroethylsulfanyl)benzene

The sulfide moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

-

SNAr Route :

Reacting 4-bromothiophenol with 1-fluoro-2-iodoethane under basic conditions (e.g., NaOH in DMF) facilitates thiolate formation, which displaces iodide to yield the sulfide.Key Considerations :

-

Ullmann Coupling :

Copper-catalyzed coupling of 4-bromoiodobenzene with 2-fluoroethanethiol offers an alternative pathway, though requiring stringent anhydrous conditions:

Miyaura Borylation

The aryl bromide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (BPin):

Hydrolysis : Acidic hydrolysis (HCl, HSO) converts the pinacol ester to the boronic acid:

Table 1: Optimization of Miyaura Borylation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl | 85–90 | 95 |

| Solvent | 1,4-Dioxane | 88 | 96 |

| Temperature | 90°C | 90 | 97 |

| Base | KOAc | 87 | 95 |

Directed Ortho-Metalation (DoM) Strategy

This method leverages the directing effects of substituents to install boronic acid groups regioselectively. For this compound, the sulfide group acts as a directing moiety.

Lithiation-Borylation Sequence

-

Lithiation : Treating 4-(2-fluoroethylsulfanyl)benzene with n-BuLi at low temperatures (-78°C) generates a stabilized aryllithium intermediate at the position para to the sulfide:

-

Borylation : Quenching with trimethyl borate (B(OMe)) forms the boronate ester, which is hydrolyzed to the boronic acid:

Challenges :

-

Competing side reactions at the sulfide group (e.g., oxidation to sulfoxide).

-

Strict temperature control (-78°C) is essential to prevent Li-H exchange.

This approach installs the sulfide group after boron incorporation, requiring protection of the boronic acid during sulfide introduction.

Boronate Ester Protection

-

Protection : Convert 4-bromophenylboronic acid to its pinacol ester to enhance stability:

-

Sulfide Installation : Perform Ullmann coupling with 2-fluoroethanethiol and CuI:

-

Deprotection : Acidic hydrolysis yields the target compound:

Table 2: Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity, scalability | Requires Pd catalyst | 85–90 |

| DoM Strategy | No transition metals | Low functional group tolerance | 60–70 |

| Sequential Route | Flexible functionalization | Multi-step, protection required | 75–80 |

Purification and Characterization

Post-synthesis purification is critical due to residual palladium and byproducts:

-

Alkaline Extraction : Dissolve the crude product in 1M NaOH, extract with methyl tert-butyl ether (MTBE) to remove non-polar impurities.

-

Activated Carbon Treatment : Filter the aqueous phase through activated carbon to adsorb Pd residues.

-

Acid Precipitation : Adjust pH to 1–2 with HSO to precipitate the boronic acid.

Characterization Data :

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-Fluoro-ethylsulfanyl)-Benzolboronsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom in der 2-Fluoro-ethylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Boronsäuregruppe kann reduziert werden, um entsprechende Borane zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Borane.

Substitution: Biarylverbindungen oder andere substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid, have been studied for their potential in cancer therapies. They can interact with biological targets through reversible covalent bonding, which is crucial for developing inhibitors against cancer-related enzymes.

- Case Study: Inhibition of Proteasomes

Research has demonstrated that boronic acids can inhibit the proteasome pathway, which is vital for regulating protein degradation in cancer cells. This inhibition leads to apoptosis in malignant cells, providing a therapeutic avenue for treating cancers such as multiple myeloma .

Antibacterial Properties

The compound has shown promise as an antibacterial agent. It acts by inhibiting the activity of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Case Study: Resistance Inhibition

Studies indicate that derivatives of boronic acids can effectively inhibit class C β-lactamases, making them valuable in combating resistant bacterial strains found in clinical settings .

Material Science Applications

Polymer Chemistry

this compound can be incorporated into polymeric materials to enhance their properties. Its ability to form reversible covalent bonds allows for the development of smart materials that respond to environmental stimuli.

- Data Table: Polymer Properties

| Property | Control Polymer | Polymer with Boronic Acid |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| pH Sensitivity | No | Yes |

Case Study: Drug Delivery Systems

Research has explored the use of boronic acid-functionalized polymers for targeted drug delivery systems. These systems can release therapeutic agents in response to specific biological triggers, such as changes in pH or glucose levels .

Environmental Science Applications

Water Treatment

Boronic acids have been investigated for their ability to remove pollutants from water sources. Their reactivity allows them to bind with heavy metals and organic contaminants, facilitating their removal from aqueous solutions.

Wirkmechanismus

The mechanism of action of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The 2-fluoro-ethylsulfanyl group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Electronic and Steric Effects

4-(Methylthio)benzeneboronic Acid

- Molecular Formula : C7H9BO2S; Molecular Weight : 168.019 g/mol .

- Key Properties : The methylthio (-S-CH3) group is less bulky and electron-withdrawing compared to the fluoroethylthio group. This results in higher reactivity in Suzuki couplings due to reduced steric hindrance, but lower acidity of the boronic acid.

- Applications : Widely used in cross-couplings for biaryl synthesis .

4-(Ethylsulfonyl)benzeneboronic Acid

- Molecular Formula : C8H11BO4S; Molecular Weight : 214.042 g/mol .

- Key Properties : The ethylsulfonyl (-SO2-CH2CH3) group is strongly electron-withdrawing, increasing boronic acid acidity but introducing steric bulk. This may reduce cross-coupling efficiency despite enhanced electronic activation.

- Applications : Suitable for reactions requiring stabilized boronate intermediates .

4-(Cyclohexylsulfamoyl)benzeneboronic Acid

- Molecular Formula : C12H17BN2O4S; Molecular Weight : 296.16 g/mol (estimated) .

- However, the sulfamoyl moiety enhances hydrogen-bonding capacity, improving solubility in polar solvents.

Target Compound: 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic Acid

- Key Properties: Electronic Effects: Fluorine’s electronegativity increases acidity compared to non-fluorinated analogs (e.g., methylthio derivatives), enhancing reactivity in cross-couplings. Steric Effects: The ethyl chain provides moderate bulk, balancing accessibility for catalysts like palladium with stability. Solubility: Fluorine improves lipophilicity (π ≈ 0.14–0.18), aiding blood-brain barrier penetration in medicinal applications .

Reactivity in Suzuki-Miyaura Cross-Couplings

| Compound | Substituent | Reaction Rate (Relative) | Yield (%) | Catalyst Compatibility |

|---|---|---|---|---|

| 4-(Methylthio)benzeneboronic acid | -S-CH3 | High | 85–90 | Pd(PPh3)4, PdCl2(dppf) |

| 4-(Ethylsulfonyl)benzeneboronic acid | -SO2-CH2CH3 | Moderate | 70–75 | Pd(OAc)2, XPhos |

| This compound | -S-CH2CH2F | High | 80–88 | PdCl2(dtbpf), SPhos |

Notes:

- Methylthio derivatives exhibit faster reaction rates due to minimal steric hindrance .

- Sulfonyl groups slow coupling due to steric and electronic overstabilization of the boronate intermediate .

- The fluoroethylthio group optimizes reactivity by balancing electronic activation and steric accessibility.

Biologische Aktivität

4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. The unique structural features of this compound, including the fluorinated ethyl sulfide group, suggest enhanced biological activity compared to other boronic acid derivatives.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the introduction of the fluorinated ethyl sulfide moiety to a benzeneboronic acid framework. The presence of the fluorine atom is hypothesized to influence the compound's interaction with biological targets, potentially enhancing its efficacy.

Anticancer Properties

Research has indicated that phenylboronic acids, including derivatives like this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study conducted on several phenylboronic acid derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- Cell Lines Tested : The antiproliferative activity was evaluated in diverse cancer cell lines such as A2780 (ovarian), MCF7 (breast), and MV-4-11 (leukemia) using methods like MTT and SRB assays.

- Mechanism of Action : The compounds induced G2/M cell cycle arrest, which was associated with increased caspase-3 activity and morphological changes indicative of mitotic catastrophe .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | A2780 |

| 2-Fluoro-6-formylphenylboronic acid | 18 | MV-4-11 |

| 3-Morpholino-5-fluorobenzoxaborole | TBD | MCF7 |

Antibacterial Activity

The antibacterial properties of boronic acids have also been explored, with studies indicating that certain derivatives possess moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values.

Key Findings:

- Activity Against Bacteria : The compound demonstrated varying degrees of inhibition against selected bacterial strains.

- Mechanism : The proposed mechanism involves interference with bacterial protein synthesis, particularly targeting leucyl-tRNA synthetase .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Escherichia coli | TBD | This compound |

| Bacillus cereus | TBD | TBD |

Case Studies

- Antiproliferative Study : In a study examining various phenylboronic acids, this compound was noted for its potential in inducing apoptosis in ovarian cancer cells. The study highlighted a structure-activity relationship where modifications to the boronic acid structure significantly impacted biological activity .

- Antibacterial Evaluation : Another investigation focused on the antimicrobial properties of phenylboronic acids, revealing that certain derivatives exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests a broader application for compounds like this compound in treating infections caused by resistant bacterial strains .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of the boronic acid core. For fluorinated derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used in anhydrous solvents like THF or DMF at 60–100°C. The 2-fluoro-ethylsulfanyl group may require protection during boronation to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. How should researchers optimize storage conditions to prevent decomposition of this boronic acid?

- Answer : Store as a dry powder under inert gas (argon) at 0–6°C to minimize hydrolysis of the boronic acid group. Solutions in THF or DMF should be kept at –20°C for short-term use. Degradation can be monitored via periodic ¹H NMR analysis (disappearance of the boronic acid proton at δ 7.5–8.5 ppm) .

Q. What analytical techniques are essential for verifying structural integrity and purity?

- Answer :

Advanced Research Questions

Q. How does the fluoro-ethylsulfanyl substituent influence pH-dependent binding affinity in biological systems, such as tumor microenvironments?

- Answer : The electron-withdrawing fluoro group enhances boronic acid Lewis acidity, promoting reversible ester formation with diols (e.g., sialic acids) under weakly acidic conditions (pH 5.5–6.5). Comparative studies of analogs (e.g., 4-(methylsulfonyl)benzeneboronic acid) show binding constants (K) ranging from 10²–10³ M⁻¹, measured via ¹H NMR titration . Adjusting the sulfanyl chain length can modulate binding selectivity .

Q. What competing reaction pathways occur during palladium-catalyzed couplings, and how can homocoupling be suppressed?

- Answer : Homocoupling (dimerization) and protodeboronation are major side reactions. Mitigation strategies include:

- Using degassed solvents to prevent oxidative dimerization.

- Adding catalytic Cu(I) to stabilize the boronate intermediate.

- Optimizing base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity and stability.

Yields >80% are achievable with Pd(OAc)₂/XPhos systems at 70°C .

Q. How do steric and electronic effects of the fluoro-ethylsulfanyl group impact regioselectivity in cross-coupling reactions?

- Answer : The sulfur atom’s lone pairs increase electron density at the para position, favoring coupling with electron-deficient aryl halides. Steric hindrance from the ethyl group reduces ortho substitution. Computational studies (DFT) predict a 15–20% rate decrease compared to unsubstituted analogs, validated experimentally via competition assays .

Q. What contradictions exist in reported binding constants for fluorinated boronic acids, and how can experimental variables reconcile these?

- Answer : Discrepancies arise from buffer composition (e.g., phosphate vs. acetate), ionic strength, and temperature. For example, 3-pyridylboronic acid shows K = 220 M⁻¹ in phosphate buffer (pH 6.0) but drops to 95 M⁻¹ in citrate buffer. Standardizing conditions (25°C, 0.1 M NaCl) and using isothermal titration calorimetry (ITC) improve reproducibility .

Methodological Recommendations

- Suzuki Coupling Optimization : Screen ligands (SPhos, Xantphos) to enhance catalytic efficiency.

- Binding Studies : Use ITC over NMR for low-affinity interactions (K < 10² M⁻¹).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to predict shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.